ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
Ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused indeno-pyridine core substituted with a furan ring at the 4-position and an ethyl ester group at the 3-position. Its synthesis typically involves multicomponent reactions (MCRs) utilizing indane-1,3-dione, aldehydes, and β-keto esters, as exemplified in related compounds (e.g., ECPC and DDPC) . This article compares its structural, synthetic, and functional attributes with analogous indeno-pyridine derivatives.
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-24-20(23)15-11(2)21-18-12-7-4-5-8-13(12)19(22)17(18)16(15)14-9-6-10-25-14/h4-10,16,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNTWVPFUBVYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CO3)C(=O)C4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . This compound features a complex structure that includes a furan ring, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of indeno-pyridines exhibit significant antibacterial properties. A study highlighted the synthesis of various indeno-pyridine derivatives and their evaluation against common bacterial strains. The compound demonstrated notable activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Proteus mirabilis | 30 µM |
These MIC values suggest that this compound could be a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. The following table summarizes the findings:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
These results indicate that the compound exhibits cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can contribute to its protective effects against cellular damage.
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of this compound in both antibacterial and anticancer applications. For instance:
- Study on Antibacterial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. It was found to be particularly effective against MRSA with an MIC value lower than traditional antibiotics .
- Clinical Trials for Anticancer Properties : Early-phase clinical trials are underway to assess the safety and efficacy of this compound in patients with advanced solid tumors. Initial results have shown promising responses in some patients .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate as an anticancer agent. Research indicates that compounds with indeno-pyridine structures exhibit promising activity against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives of this compound have shown efficacy in inhibiting the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis and tumor progression .
Antimicrobial Properties
The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. Studies have reported that modifications in the furan and indeno-pyridine moieties can enhance activity against resistant bacterial strains . This is particularly relevant given the rising concern over antibiotic resistance globally.
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. Research suggests that compounds with similar structures can mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .
Anti-inflammatory Activity
Inflammation is a common underlying factor in many chronic diseases. The compound's anti-inflammatory properties have been evaluated in preclinical models, showing promise in reducing inflammatory markers and mediators in various conditions, including rheumatoid arthritis and inflammatory bowel disease .
Synthesis of Novel Compounds
The synthesis of this compound has been optimized using microwave-assisted techniques which significantly reduce reaction times and improve yields compared to traditional methods . This efficiency makes it a valuable building block for synthesizing more complex organic molecules.
Development of Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use as a semiconductor material has been explored, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The incorporation of this compound into device architectures could enhance performance due to its favorable charge transport properties.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and molecular features:
Key Observations :
- Substituent Diversity : The 4-position accommodates aromatic (e.g., carbazole, chlorophenyl) and heteroaromatic (e.g., furan) groups, influencing π-π stacking and hydrophobic interactions.
- Ester Flexibility : Ethyl esters are prevalent, but methyl analogs (e.g., ) may alter solubility and metabolic stability.
Physicochemical Properties
- Solubility: The ethyl ester in the target compound and DDPC enhances lipophilicity compared to methyl analogs . Polar substituents (e.g., dimethylamino in DDPC) improve aqueous solubility .
- Optical Properties: DDPC exhibits solvent-dependent fluorescence due to intramolecular charge transfer (ICT), a trait absent in non-polar analogs like the chlorophenyl derivative . The furan group in the target compound may similarly enable ICT, though experimental data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
